molecular formula C27H25N3O B12139651 4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide

4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide

Cat. No.: B12139651
M. Wt: 407.5 g/mol
InChI Key: UREGOTRMGKUSQO-UHFFFAOYSA-N
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Description

4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide is a complex organic compound It features a phenazine core structure with various substituents, including a naphthalene group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide typically involves multi-step organic reactions. The starting materials often include phenazine derivatives and naphthalene-based compounds. Key steps in the synthesis may include:

    Formation of the Phenazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Naphthalene Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability and cost-effectiveness. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe or in bioimaging.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Possible applications in materials science, such as the development of organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide depends on its specific application. For example:

    In Medicine: It may interact with cellular targets such as enzymes or receptors, leading to therapeutic effects.

    In Biology: It may function as a fluorescent probe by binding to specific biomolecules and emitting light upon excitation.

Comparison with Similar Compounds

Similar Compounds

    Phenazine Derivatives: Compounds with similar core structures but different substituents.

    Naphthalene Derivatives: Compounds with naphthalene groups and varying functional groups.

    Carboxamide Compounds: Molecules with carboxamide functional groups attached to different core structures.

Uniqueness

4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide is unique due to its specific combination of a phenazine core, naphthalene group, and multiple methyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C27H25N3O

Molecular Weight

407.5 g/mol

IUPAC Name

12,15,15-trimethyl-N-naphthalen-1-yl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide

InChI

InChI=1S/C27H25N3O/c1-25(2)26(3)15-16-27(25,23-22(26)28-20-12-6-7-13-21(20)29-23)24(31)30-19-14-8-10-17-9-4-5-11-18(17)19/h4-14H,15-16H2,1-3H3,(H,30,31)

InChI Key

UREGOTRMGKUSQO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=CC6=CC=CC=C65)C)C

Origin of Product

United States

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